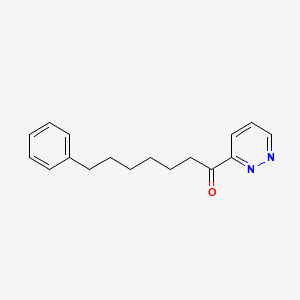

7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

7-phenyl-1-pyridazin-3-ylheptan-1-one |

InChI |

InChI=1S/C17H20N2O/c20-17(16-12-8-14-18-19-16)13-7-2-1-4-9-15-10-5-3-6-11-15/h3,5-6,8,10-12,14H,1-2,4,7,9,13H2 |

InChI Key |

DXGZKZUTNHLJNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)C2=NN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for the Chemical Compound

Retrosynthetic Analysis and Key Disconnections for 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one

A retrosynthetic analysis of this compound reveals several potential disconnections for its synthesis. The most logical and strategic bond cleavages are at the ketone functionality and the pyridazine (B1198779) ring itself.

Primary Disconnections:

Disconnection A (Acyl-pyridazine bond): This involves the disconnection of the bond between the carbonyl carbon and the pyridazine ring. This leads to a pyridazine nucleophile (or its synthetic equivalent) and a 7-phenylheptanoyl electrophile. This is a common strategy for the synthesis of ketones.

Disconnection B (Pyridazine ring formation): This approach involves constructing the pyridazine ring as one of the final steps of the synthesis. This would typically involve the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). chemtube3d.com

These primary disconnections form the basis for designing convergent and efficient synthetic pathways to the target molecule.

Development of Novel Synthetic Pathways to the Chemical Compound

Based on the retrosynthetic analysis, several synthetic pathways can be envisioned. These pathways can be categorized based on the key bond-forming reactions employed.

Catalytic Strategies for Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between the pyridazine ring and the heptanoyl chain is a critical step. Modern catalytic methods offer efficient and selective ways to achieve this transformation.

One promising approach involves a cross-coupling reaction. For instance, a pyridazinyl organometallic reagent could be coupled with a 7-phenylheptanoyl derivative. Alternatively, a halogenated pyridazine could undergo a palladium-catalyzed coupling with an appropriate organometallic partner bearing the 7-phenylheptanoyl moiety.

Another strategy involves the direct acylation of the pyridazine ring. While direct Friedel-Crafts acylation on pyridazine itself is challenging due to the electron-deficient nature of the ring, activated pyridazine derivatives or the use of strong Lewis acid catalysts could potentially facilitate this reaction. Homolytic acylation has also been reported as a method to introduce acyl groups onto the pyridazine nucleus. clockss.org

The table below summarizes potential catalytic C-C bond formation strategies.

| Catalyst Type | Reactant 1 | Reactant 2 | Reaction Type | Potential Advantage |

| Palladium(0) | 3-Halopyridazine | 7-Phenylheptanoyl-M (M=ZnX, SnR3, B(OR)2) | Cross-coupling (e.g., Negishi, Stille, Suzuki) | High functional group tolerance and selectivity. |

| Nickel(0) | 3-Halopyridazine | 7-Phenylheptanoyl-MgX | Cross-coupling (e.g., Kumada) | Cost-effective catalyst. |

| Silver(I) | Pyridazine | 7-Phenylheptanal (via in situ oxidation) | C-H activation/acylation | Atom-economical approach. nih.gov |

Functional Group Interconversion Methodologies for Precursors

The synthesis of the necessary precursors for the proposed pathways requires robust functional group interconversion (FGI) methodologies.

For pathways involving Disconnection A , the synthesis of 7-phenylheptanoic acid and its derivatives (e.g., acid chloride, ester) is required. This can be achieved through various standard organic transformations starting from commercially available materials like 7-phenyl-1-heptanol or 7-phenyl-1-bromoheptane. Oxidation of the alcohol or hydrolysis of the corresponding nitrile would yield the desired carboxylic acid.

For pathways involving Disconnection B , the key precursor would be a 1,4-dicarbonyl compound. For the synthesis of this compound, a precursor such as 1-(7-phenylheptanoyl)-4-oxobutanal would be required. The synthesis of such a precursor can be challenging but could be approached through olefination and subsequent oxidation strategies.

The pyridazine moiety itself can be synthesized through various methods, with the reaction of 1,4-dicarbonyl compounds with hydrazine being a classical and effective approach. chemtube3d.com Other methods include inverse-electron-demand Diels-Alder reactions of tetrazines. rsc.orgrsc.org

The following table outlines some key functional group interconversions for precursor synthesis.

| Starting Material | Target Precursor | Reagents and Conditions | Reference |

| 7-Phenyl-1-heptanol | 7-Phenylheptanoic acid | Jones' reagent (CrO3/H2SO4/acetone), PCC, or other modern oxidation reagents. | imperial.ac.uk |

| 3-Chloropyridazine | 3-Pyridazinylzinc chloride | Transmetalation with an organozinc reagent. | General knowledge |

| 1,4-Diketone | Dihydropyridazine | Hydrazine hydrate (B1144303) (N2H4·H2O). | chemtube3d.com |

| Dihydropyridazine | Pyridazine | Oxidation with reagents like MnO2 or air. | chemtube3d.com |

Stereoselective and Asymmetric Synthesis Approaches for Chiral Analogs

While the target molecule, this compound, is achiral, the development of stereoselective and asymmetric synthetic approaches is crucial for accessing chiral analogs, which may have interesting biological properties. Chirality could be introduced at the heptanoyl chain.

For instance, an asymmetric reduction of a suitable enone precursor could establish a chiral center. The use of chiral catalysts, such as those derived from transition metals (e.g., Ruthenium, Rhodium) with chiral phosphine (B1218219) ligands, is a well-established method for asymmetric hydrogenation.

Alternatively, the use of chiral auxiliaries attached to one of the precursors could direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. The development of chiral pyridine-derived ligands has been a significant area of research in asymmetric catalysis and could be applicable here. acs.org

Optimization of Reaction Conditions for Yield, Selectivity, and Efficiency in the Chemical Compound's Synthesis

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the outcome of a chemical reaction. For the proposed synthetic pathways, the solvent must be chosen to ensure the solubility of the reactants and reagents, and it should not interfere with the reaction. For instance, in cross-coupling reactions, aprotic solvents like THF, dioxane, or toluene (B28343) are commonly used.

The polarity of the solvent can influence the reaction rate and selectivity. For reactions involving charged intermediates or transition states, polar solvents can lead to significant rate enhancements. For example, studies on pyridazine synthesis have shown that the choice of solvent can dramatically affect the product distribution. oup.com The basicity and hydrogen-bonding capabilities of the solvent can also play a critical role, particularly in reactions involving pyridazine, which has basic nitrogen atoms. acs.orgnih.gov

Ligand Design for Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, a critical step in the synthesis of this compound. The efficacy of these catalytic systems is profoundly influenced by the nature of the ligands coordinated to the metal center. nih.gov Thoughtful ligand design is paramount in controlling reactivity, selectivity, and catalyst stability, particularly in the challenging context of heteroaromatic substrates like pyridazine. nih.govnih.gov

For the synthesis of a pyridazinyl ketone, a key transformation would be the acylation of a pyridazine precursor. Palladium-catalyzed C-H acylation has emerged as a highly attractive method, offering a direct and atom-economical approach. nih.govnih.govacs.org The design of ligands for such reactions is crucial for overcoming challenges such as the inherent low reactivity of C-H bonds and the potential for catalyst inhibition by the nitrogen-containing heterocycle.

Key Ligand Classes and Their Potential Application:

| Ligand Type | Potential Role in Synthesis | Rationale |

| Phosphine Ligands | Enhancing catalytic activity and stability in cross-coupling reactions. | Bulky and electron-rich phosphines can promote oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that can form robust metal complexes, leading to higher catalyst stability and turnover numbers. | Their strong bond with the metal center can prevent catalyst decomposition at elevated temperatures often required for C-H activation. |

| Bidentate Nitrogen Ligands (e.g., Bipyridines) | Can act as directing groups, guiding the catalyst to a specific C-H bond for functionalization. | The nitrogen atoms of the pyridazine ring itself can act as a directing group, but specifically designed bidentate ligands can offer superior control and reactivity. nih.gov |

The choice of ligand would be critical in a hypothetical palladium-catalyzed C-H acylation of a pyridazine with a suitable acylating agent, such as a 7-phenylheptanoyl derivative. The ligand would need to facilitate the activation of the C-H bond at the 3-position of the pyridazine ring while preventing side reactions.

Green Chemistry Principles and Sustainable Synthetic Approaches for the Chemical Compound

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact and enhance safety. primescholars.comprimescholars.com For the synthesis of this compound, several green chemistry strategies can be envisioned.

Solvent-Free Reactions and Alternative Reaction Media

A significant contributor to the environmental footprint of chemical synthesis is the use of volatile organic solvents. Therefore, developing solvent-free reaction conditions or utilizing environmentally benign solvents is a key goal of green chemistry.

Mechanochemical methods, such as ball milling, have shown promise for conducting reactions in the absence of a solvent. researchgate.net This technique could potentially be applied to the synthesis of pyridazine derivatives. Another approach is the use of alternative reaction media like water or ionic liquids. While the hydrophobic nature of the starting materials for this compound might pose challenges in purely aqueous media, the use of surfactants or co-solvents could be explored. The use of natural catalysts, such as lemon juice, under concentrated solar radiation has also been reported for the synthesis of other nitrogen-containing heterocycles, showcasing a novel and eco-friendly approach. nih.govresearchgate.net

Potential Green Solvents and Conditions:

| Approach | Advantages | Potential Application |

| Solvent-Free (Mechanochemistry) | Reduced solvent waste, potential for enhanced reactivity. | Condensation or coupling reactions. |

| Water | Non-toxic, non-flammable, and inexpensive. | Reactions catalyzed by water-soluble catalysts. researchgate.net |

| Ionic Liquids | Low volatility, tunable properties. | Can act as both solvent and catalyst. |

| Concentrated Solar Radiation | Renewable energy source. | Can accelerate reactions and reduce reliance on conventional heating. nih.govresearchgate.net |

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comprimescholars.com Reactions with high atom economy generate minimal waste, as most of the atoms from the starting materials are incorporated into the final product.

Catalytic reactions, by their nature, are inherently more atom-economical than stoichiometric reactions. Transition metal-catalyzed C-H activation/functionalization is a prime example of an atom-economical approach, as it avoids the need for pre-functionalized starting materials, which often generate stoichiometric byproducts. researchgate.net For the synthesis of this compound, a direct C-H acylation of pyridazine with 7-phenylheptanoic acid or a derivative would be highly atom-economical.

Comparison of Synthetic Strategies by Atom Economy:

| Synthetic Strategy | Description | Atom Economy |

| Classical Friedel-Crafts Acylation | Requires a Lewis acid catalyst in stoichiometric amounts, generating significant waste. | Low |

| Grignard-type Reactions | Involve the preparation of an organometallic reagent, often with multiple steps and the generation of magnesium salts as byproducts. | Moderate |

| Palladium-Catalyzed C-H Acylation | Directly couples a C-H bond with an acyl source, with the catalyst being used in small amounts. nih.govnih.govacs.org | High |

| One-Pot Multicomponent Reactions | Combines multiple starting materials in a single step to form the final product. researchgate.net | High |

By embracing advanced catalytic methods and adhering to the principles of green chemistry, the synthesis of complex molecules like this compound can be achieved with greater efficiency and reduced environmental impact, paving the way for more sustainable chemical manufacturing.

Structural Elucidation Methodologies and Conformational Analysis of the Chemical Compound

Advanced Spectroscopic Characterization Techniques for Confirming the Chemical Compound's Structure

The precise molecular architecture of 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one has been elucidated using a suite of high-resolution spectroscopic techniques. These methods provide unambiguous evidence for the connectivity of atoms and the nature of the functional groups present in the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the protons of the phenyl, pyridazinyl, and the heptanone chain. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The pyridazine (B1198779) ring protons exhibit characteristic shifts, with the proton adjacent to the two nitrogen atoms being the most deshielded. The protons of the long aliphatic chain appear as a series of multiplets in the upfield region (δ 1.3-3.2 ppm), with the methylene (B1212753) group adjacent to the carbonyl group being the most downfield of the chain protons due to the electron-withdrawing effect of the ketone.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with the carbonyl carbon appearing at a characteristic downfield shift of around 190-200 ppm. The carbons of the phenyl and pyridazinyl rings resonate in the aromatic region (δ 120-160 ppm). The aliphatic carbons of the heptanone chain give rise to a series of signals in the upfield region (δ 20-40 ppm).

Predicted NMR Data:

¹H NMR (500 MHz, CDCl₃) δ (ppm): 9.25 (dd, J=4.9, 1.8 Hz, 1H), 8.05 (dd, J=8.5, 1.8 Hz, 1H), 7.65 (dd, J=8.5, 4.9 Hz, 1H), 7.35-7.25 (m, 5H), 3.20 (t, J=7.5 Hz, 2H), 2.65 (t, J=7.5 Hz, 2H), 1.80-1.70 (m, 2H), 1.45-1.30 (m, 6H).

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 199.5, 157.0, 151.0, 142.0, 128.5 (2C), 128.3 (2C), 126.0, 125.5, 38.5, 31.5, 29.0, 28.9, 24.0, 22.5.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 199.5 |

| Pyridazinyl Carbons | 157.0, 151.0, 125.5 |

| Phenyl Carbons | 142.0, 128.5, 128.3, 126.0 |

| Aliphatic Carbons | 38.5, 31.5, 29.0, 28.9, 24.0, 22.5 |

| Pyridazinyl Protons | 9.25, 8.05, 7.65 |

| Phenyl Protons | 7.35-7.25 |

| Aliphatic Protons | 3.20, 2.65, 1.80-1.70, 1.45-1.30 |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular formula of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable information about the structural fragments of the molecule.

Molecular Formula and Fragmentation: The molecular formula of the compound is C₁₇H₂₀N₂O nih.gov. Key fragmentation pathways typically involve the cleavage of the bonds adjacent to the carbonyl group. Common fragments would include the pyridazinylcarbonyl cation and various fragments arising from the cleavage of the heptyl chain. The presence of the phenyl group would also lead to characteristic aromatic fragment ions.

Expected Fragmentation Pattern:

[M]⁺: The molecular ion.

[M - C₆H₁₃]⁺: Loss of the hexyl radical from the heptanone chain.

[C₅H₄N₂CO]⁺: The pyridazinylcarbonyl cation.

[C₇H₇]⁺: The tropylium cation, characteristic of a benzyl group.

[C₅H₄N₂]⁺: The pyridazinyl cation.

Interactive Data Table: Key Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure |

| [C₁₇H₂₀N₂O]⁺ | Molecular Ion |

| [C₁₁H₇N₂O]⁺ | Loss of hexyl radical |

| [C₆H₄N₂O]⁺ | Pyridazinylcarbonyl cation |

| [C₇H₇]⁺ | Tropylium cation |

| [C₄H₃N₂]⁺ | Pyridazinyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone at approximately 1685-1700 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and pyridazinyl rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the heptanone chain would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings are expected in the 1400-1600 cm⁻¹ region.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would exhibit absorption bands corresponding to the π → π* and n → π* electronic transitions of the conjugated systems. The phenyl and pyridazinyl rings, as well as the carbonyl group, contribute to the UV absorption. Strong absorptions are expected in the region of 200-300 nm, characteristic of aromatic and heteroaromatic compounds.

Expected Spectroscopic Data:

IR (KBr, cm⁻¹): ~3050 (aromatic C-H), ~2930, 2850 (aliphatic C-H), ~1690 (C=O), ~1580, 1470 (aromatic C=C, C=N).

UV-Vis (EtOH) λmax (nm): ~210, ~250, ~280.

X-ray Crystallography Applications for Solid-State Structure Determination and Crystal Packing Analysis

While a specific crystal structure for this compound is not publicly available, X-ray crystallography of similar pyridazine derivatives reveals key insights into the expected solid-state conformation and intermolecular interactions. It is anticipated that the molecule would adopt a largely planar conformation for the pyridazine and phenyl rings, though they are unlikely to be perfectly coplanar due to steric hindrance. The flexible heptanone chain would likely adopt a low-energy, extended conformation in the solid state.

Crystal packing would be governed by a combination of van der Waals forces from the aliphatic chains and π-π stacking interactions between the aromatic and heteroaromatic rings of adjacent molecules. The presence of the nitrogen atoms in the pyridazine ring also allows for the possibility of weak C-H···N hydrogen bonding, which could further influence the crystal packing arrangement.

Conformational Analysis and Dynamics of the Chemical Compound in Solution and Solid States

Computational Approaches to Conformational Sampling

Computational methods, such as molecular mechanics and density functional theory (DFT), are powerful tools for exploring the potential energy surface of flexible molecules and identifying low-energy conformers.

For this compound, conformational sampling would focus on the rotation around several key single bonds:

The C-C bonds of the heptanone chain.

The bond connecting the heptanone chain to the pyridazine ring.

The bond connecting the heptanone chain to the phenyl ring.

Computational studies would likely reveal a number of low-energy conformers that differ in the orientation of the terminal aromatic and heteroaromatic groups relative to each other and to the aliphatic chain. The global minimum energy conformation is expected to be one that minimizes steric clashes and maximizes favorable non-covalent interactions. In solution, the molecule is expected to exist as a dynamic equilibrium of several low-energy conformers, and the observed spectroscopic properties represent an average over these conformations.

The definitive structural confirmation and an understanding of the three-dimensional arrangement of this compound are paramount for comprehending its chemical behavior and potential applications. A combination of sophisticated spectroscopic and analytical techniques is typically employed for this purpose.

The structural elucidation of this compound would fundamentally rely on a suite of spectroscopic methods. High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of the molecule. Techniques like electrospray ionization (ESI) can be used to generate singly charged ions, allowing for precise mass-to-charge ratio measurements which in turn help confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the molecular framework. One-dimensional NMR techniques such as ¹H and ¹³C NMR provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and their splitting patterns help in identifying the different functional groups and their connectivity. For instance, the aromatic protons of the phenyl and pyridazine rings would appear in distinct regions of the ¹H NMR spectrum, while the aliphatic protons of the heptan chain would have their own characteristic signals.

To further piece together the molecular puzzle, two-dimensional NMR experiments are employed. Correlation Spectroscopy (COSY) helps establish the connectivity between adjacent protons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between carbon and hydrogen atoms, which is vital for confirming the connection between the pyridazine ring, the carbonyl group, and the heptyl chain.

In cases where a crystalline form of the compound can be obtained, single-crystal X-ray diffraction provides the most unambiguous structural information. iucr.orgiucr.orgnih.govnih.govgrowingscience.com This technique can elucidate the precise spatial arrangement of atoms, bond lengths, and bond angles, offering a definitive solid-state conformation of the molecule. iucr.orgiucr.orgnih.govnih.govgrowingscience.com

Interactive Data Table: Expected NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | - | ~198.0 | H-2, H-8 |

| 2 | ~3.1 (t) | ~38.0 | C-1, C-3, C-4 |

| 3 | ~1.8 (m) | ~24.0 | C-1, C-2, C-4, C-5 |

| 4 | ~1.4 (m) | ~29.0 | C-2, C-3, C-5, C-6 |

| 5 | ~1.4 (m) | ~29.0 | C-3, C-4, C-6, C-7 |

| 6 | ~1.6 (m) | ~31.0 | C-4, C-5, C-7, C-1' |

| 7 | ~2.6 (t) | ~35.0 | C-5, C-6, C-1', C-2' |

| 8 | ~9.3 (dd) | ~152.0 | C-1, C-9, C-10 |

| 9 | ~7.8 (dd) | ~125.0 | C-8, C-10 |

| 10 | ~8.2 (dd) | ~157.0 | C-8, C-9 |

| 1' | - | ~142.0 | H-2', H-6', H-7 |

| 2'/6' | ~7.2 (d) | ~128.5 | C-1', C-3'/5', C-4' |

| 3'/5' | ~7.3 (t) | ~128.3 | C-1', C-2'/6', C-4' |

| 4' | ~7.2 (t) | ~125.8 | C-2'/6', C-3'/5' |

Experimental Techniques for Studying Conformational Preferences

Due to the presence of a flexible seven-carbon alkyl chain, this compound can adopt numerous conformations in solution. Understanding these conformational preferences is crucial as they can significantly influence the molecule's properties.

NMR spectroscopy in solution is a powerful tool for probing conformational dynamics. torvergata.itnih.govnih.gov The measurement of nuclear Overhauser effects (NOEs) can provide information about the through-space proximity of protons, which can help in determining the preferred spatial arrangement of the alkyl chain and the orientation of the aromatic rings relative to the rest of the molecule. Additionally, the analysis of scalar coupling constants (³J-values) can give insights into the dihedral angles along the C-C bonds of the heptyl chain. nih.gov For more complex systems, advanced techniques like residual dipolar coupling (RDC) measurements in weakly aligning media can provide long-range structural information. nih.gov

Computational chemistry serves as a vital complementary tool to experimental methods. Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule and identify low-energy conformers. These theoretical models can predict the relative stabilities of different conformations and the energy barriers for their interconversion. The results from these calculations can then be compared with the experimental NMR data to build a comprehensive model of the conformational landscape of this compound in solution.

Advanced Chromatographic and Separation Methodologies for Purity Assessment and Isolation

The isolation of this compound from a reaction mixture and the accurate determination of its purity are critical steps in its characterization and potential use. A variety of advanced chromatographic techniques are well-suited for these tasks.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and purity assessment of organic compounds like this compound. africanjournalofbiomedicalresearch.com Given the molecule's structure, which includes both aromatic and aliphatic moieties, reversed-phase HPLC (RP-HPLC) would be a particularly effective method. In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. By carefully controlling the composition of the mobile phase, one can achieve excellent separation of the target compound from starting materials, byproducts, and other impurities. Diode-array detectors (DAD) or UV-Vis detectors can be used for detection and quantification. researchgate.net For preparative scale purification, the developed analytical method can be scaled up to isolate larger quantities of the pure compound. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, especially for identifying volatile impurities. africanjournalofbiomedicalresearch.comnih.gov The compound would need to be thermally stable and sufficiently volatile for this method. GC provides high-resolution separation, and the coupled mass spectrometer allows for the identification of eluting peaks based on their mass spectra. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for both analytical and preparative separations. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic co-solvent (modifier). chromatographyonline.comselvita.com This technique can be particularly advantageous for chiral separations if a chiral center were present in the molecule or for achieving different selectivity compared to HPLC. shimadzu.comyoutube.comchromedia.org

The purity of the isolated compound can be quantitatively determined using these chromatographic techniques, often by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. For a definitive purity assessment, quantitative NMR (qNMR) can also be employed, which allows for the determination of purity against a certified internal standard. acs.org

Interactive Data Table: Exemplar Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase/Gradient | Flow Rate | Detection | Expected Retention Time |

| RP-HPLC | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (70:30) | 1.0 mL/min | UV at 254 nm | ~8.5 min |

| GC-MS | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | 1.2 mL/min | Mass Spectrometry (EI) | ~15.2 min |

| SFC | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | CO₂/Ethanol (80:20) | 3.0 mL/min | UV at 254 nm | ~5.7 min |

Mechanistic Studies and Reactivity Profiles of the Chemical Compound

Elucidation of Reaction Mechanisms Involving the Ketone Functionality

The ketone group, which links the heptyl chain to the pyridazine (B1198779) ring, is a primary site for chemical transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the protons on the adjacent methylene (B1212753) group (C2 of the heptanoyl chain).

The carbonyl carbon of 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com This makes it susceptible to attack by a wide array of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.orglibretexts.org

Key features of these reactions include:

Reversibility: The addition of strong nucleophiles, such as Grignard reagents or organolithium compounds, is typically irreversible. masterorganicchemistry.com In contrast, reactions with weaker, more stable nucleophiles like cyanide or amines are often reversible.

Steric Hindrance: While ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects, the ketone in this molecule is relatively unhindered on the side of the aliphatic chain, allowing for nucleophilic attack. libretexts.orgyoutube.com The bulky pyridazine ring may, however, influence the trajectory of the attacking nucleophile. libretexts.org

Condensation Reactions: In the presence of a suitable catalyst (acid or base), the ketone can undergo condensation reactions. For instance, an Aldol-type reaction could occur if another enolizable carbonyl compound is present, and Claisen-Schmidt condensation is possible with non-enolizable aldehydes.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amine | Methylamine (CH₃NH₂) | Imine (after dehydration) |

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic (pKa ≈ 19-20 for a typical ketone) and can be removed by a suitable base to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate exists as two main resonance structures, with the negative charge delocalized onto the α-carbon and the carbonyl oxygen. masterorganicchemistry.com

The formation of the enolate is a critical step for several reactions:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction, leading to the formation of a new carbon-carbon bond at the α-position. mnstate.edu The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often required to completely form the enolate before the alkylating agent is added. mnstate.eduyoutube.com

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the α-position can be halogenated. ucsb.edu This reaction proceeds via the enolate intermediate. Subsequent halogenations become faster as the electron-withdrawing halogen further acidifies the remaining α-protons. mnstate.edu

Michael Addition: As a potent nucleophile, the enolate can participate in Michael additions, attacking the β-carbon of an α,β-unsaturated carbonyl compound. youtube.com

Reactivity of the Pyridazine Moiety and its Aromatic Substitution Pathways

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.org Its reactivity is significantly different from that of benzene.

Electrophilic Aromatic Substitution (EAS): The pyridazine ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms. This deactivates the ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts difficult. gcwgandhinagar.comwikipedia.org The nitrogen atoms would likely be attacked first by the electrophile or Lewis acid catalyst, further deactivating the ring. wikipedia.orgyoutube.com If forced under harsh conditions, substitution would be expected at positions less deactivated by the nitrogens. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) is present on the ring. proquest.comstackexchange.com For the parent compound, SNAr would require the displacement of a hydride ion, which is generally unfavorable unless an oxidative process is involved. However, for derivatives of this compound that contain a leaving group on the pyridazine ring, SNAr would be a key reaction pathway. The attack would preferentially occur at the electron-poor carbon atoms, analogous to positions 2 and 4 in pyridine (B92270). stackexchange.com

Investigation of Electron Density Distribution and Key Reaction Sites within the Chemical Compound

While no specific experimental electron density studies exist for this compound, computational studies on related pyridazine and ketone structures provide significant insight. mdpi.comresearchgate.netscispace.comrsc.org

Electron Density: The electron density is highest around the two nitrogen atoms of the pyridazine ring and the oxygen atom of the carbonyl group due to their high electronegativity. mdpi.com

Key Reaction Sites:

Electrophilic Sites: The carbonyl carbon is a primary electrophilic site, susceptible to nucleophilic attack. The carbon atoms of the pyridazine ring are also electrophilic, particularly those adjacent to the nitrogen atoms.

Nucleophilic Sites: The nitrogen lone pairs and the carbonyl oxygen are nucleophilic centers, prone to protonation or coordination with Lewis acids. The α-carbon becomes a potent nucleophilic site upon deprotonation to the enolate. masterorganicchemistry.com

Table 2: Predicted Key Reactive Sites

| Site | Type | Predicted Reactivity |

| Carbonyl Carbon | Electrophilic | Nucleophilic Addition |

| α-Carbon (to C=O) | Acidic / Nucleophilic (as enolate) | Deprotonation, Alkylation, Halogenation |

| Pyridazine Nitrogens | Nucleophilic / Basic | Protonation, Lewis Acid Coordination |

| Pyridazine Carbons | Electrophilic | Nucleophilic Aromatic Substitution (with LG) |

Computational Prediction of Reaction Pathways, Transition States, and Kinetic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reaction outcomes. mdpi.comresearchgate.net For this compound, calculations would likely focus on:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate reactivity. The HOMO is expected to be located around the more electron-rich parts of the molecule, while the LUMO would be centered on the electron-deficient regions. In related pyridazine systems, the HOMO is often not a π orbital, which helps explain the low reactivity towards electrophiles. researchgate.net

Electrostatic Potential Maps (MEP): MEPs would visually confirm the electron-rich (negative potential) regions at the N and O atoms and electron-poor (positive potential) regions at the carbonyl carbon and pyridazine ring carbons. mdpi.com

Transition State Analysis: For specific reactions like enolate formation or nucleophilic addition, computational modeling can calculate the energy of transition states, providing insight into reaction kinetics and predicting the most favorable reaction pathway. For example, calculations could compare the activation energies for the formation of different possible enolates in an unsymmetrical analogue.

Photochemical and Electrochemical Reactivity of the Chemical Compound

The presence of both a pyridazine ring and an aromatic ketone moiety suggests that the compound could exhibit interesting photochemical and electrochemical behavior.

Photochemical Reactivity: Pyridazines are known to undergo photochemical reactions, often involving UV light. cdnsciencepub.com Depending on the conditions, reactions can include ring-opening or rearrangements. proquest.comnih.govresearchgate.net The long alkyl-phenyl chain could also participate in photochemical processes, such as intramolecular hydrogen abstraction (Norrish Type II reaction), if the gamma-protons are accessible to the excited carbonyl group.

Electrochemical Reactivity:

Reduction: The pyridazine ring can be electrochemically reduced. peacta.org Studies on various pyridazine derivatives show cathodic waves corresponding to the reduction of the heterocycle. peacta.org The ketone group is also electrochemically active and can be reduced.

Oxidation: Electrochemical oxidation of pyridazine can lead to polymerization, forming conductive poly(pyridazine) films on an anode. rsc.orgrsc.org The presence of the long alkyl chain in this compound might influence this process. The complete degradation (electro-combustion) of pyridazine using specific anodes has also been reported. chesci.com

Derivatization Strategies and Analog Design for Exploring Molecular Diversity

Design and Synthesis of Pyridazine (B1198779) Ring-Modified Analogs of the Chemical Compound

Introducing various substituents onto the available positions of the pyridazine ring is a primary strategy to modulate local electronics, sterics, and potential intermolecular interactions. Modern synthetic methods allow for the introduction of a wide range of functional groups onto the pyridazine core. core.ac.ukresearchgate.net For instance, nucleophilic substitution reactions can be employed to introduce different groups. researchgate.net

Potential modifications could include the introduction of small alkyl groups, halogens, or hydrogen bond donors/acceptors. Each substitution is designed to probe specific interactions and alter properties such as solubility and metabolic stability.

Table 1: Hypothetical Substitutions on the Pyridazine Ring and Their Predicted Effects

| Position of Substitution | Substituent (R) | Predicted Effect on Properties | Rationale |

| 4- or 5-position | -Cl, -F | Increases lipophilicity; alters electronic distribution. | Halogens are electron-withdrawing and can block sites of metabolism. |

| 4- or 5-position | -CH₃ | Increases lipophilicity; provides a steric block. | A small, non-polar group to probe steric tolerance. |

| 4- or 5-position | -OH, -NH₂ | Increases polarity; introduces H-bond donor/acceptor capability. | Enhances solubility and potential for specific hydrogen bonding interactions. |

| 6-position | -OCH₃ | Alters electronics and may influence conformation. | An electron-donating group that can impact the ring's overall electron density. |

Altering the core heterocyclic structure by replacing one or both nitrogen atoms, or by changing their positions, constitutes a more profound modification. This strategy involves synthesizing analogs containing isomeric diazine rings (e.g., pyrimidine, pyrazine) or other five- and six-membered heterocycles. cambridgemedchemconsulting.com Such changes fundamentally alter the scaffold's electronic and geometric properties, including the dipole moment and the vectors of its hydrogen bond acceptors. nih.gov The synthesis of different pyridazine derivatives can be achieved through various established methodologies, including those that allow for the construction of the heterocyclic ring with desired substituents. nih.govliberty.eduresearchgate.net

Exploration of Substituent Effects on the Phenyl Ring and Alkyl Chain of the Chemical Compound

The terminal phenyl ring and the seven-carbon alkyl chain are critical components for derivatization, influencing the compound's lipophilicity, metabolic stability, and potential interactions.

Substituents on the terminal phenyl ring can modify the molecule's properties through inductive and resonance effects. libretexts.orglibretexts.org These effects are well-quantified and can be used to rationally design analogs. Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) increase the electron density of the ring, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease it. lumenlearning.comnih.gov These electronic modifications can influence how the phenyl ring participates in crucial intermolecular interactions.

Steric properties can be adjusted by introducing bulky groups, such as a tert-butyl group, which can dictate the preferred conformation of the molecule or provide a shield against metabolic enzymes.

Table 2: Proposed Modifications to the Phenyl Ring and Their Rationale

| Position of Substitution | Substituent (X) | Electronic Effect | Steric Effect | Rationale for Modification |

| para (4-position) | -F, -Cl | Electron-withdrawing (inductive) | Minimal | Often used to block metabolic oxidation at the para-position. cambridgemedchemconsulting.com |

| para (4-position) | -OCH₃ | Electron-donating (resonance) | Moderate | Increases electron density and can serve as an H-bond acceptor. |

| meta (3-position) | -CN | Electron-withdrawing (inductive & resonance) | Minimal | Significantly alters electronic properties and adds a polar group. |

| ortho (2-position) | -CH₃ | Electron-donating (inductive) | Moderate | Introduces steric bulk that can force a conformational twist. |

| para (4-position) | -NO₂ | Strongly electron-withdrawing | Moderate | Probes the effect of a significant reduction in ring electron density. |

Table 3: Variations in the Alkyl Chain and Their Potential Impact

| Chain Modification | Example Structure | Key Property Altered | Purpose of Modification |

| Shortening | 5-Phenyl-1-(pyridazin-3-yl)-pentan-1-one | Reduced lipophilicity and flexibility | To assess the minimum required distance between the two rings. |

| Lengthening | 9-Phenyl-1-(pyridazin-3-yl)-nonan-1-one | Increased lipophilicity and flexibility | To explore if a larger separation enhances activity or alters properties. |

| Branching | 6-Methyl-7-phenyl-1-(pyridazin-3-yl)-heptan-1-one | Restricted rotation, altered conformation | To introduce conformational constraints and improve metabolic stability. |

Bioisosteric Replacements within the Chemical Compound's Scaffold for Modulating Molecular Recognition

Bioisosterism refers to the strategy of replacing a functional group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties. researchgate.net This is a powerful tool in drug design. acs.org

For 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one, several bioisosteric replacements can be envisioned:

Phenyl Ring Bioisosteres : The terminal phenyl ring can be replaced by a variety of aromatic heterocycles such as thiophene, furan, or pyridine (B92270). cambridgemedchemconsulting.comcambridgemedchemconsulting.com These replacements can improve properties like aqueous solubility and reduce metabolic liability associated with electron-rich phenyl rings. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridazine has been shown to reduce LogP and improve water solubility. cambridgemedchemconsulting.com

Pyridazine Ring Bioisosteres : The pyridazine ring itself can be considered a bioisostere of a phenyl ring. nih.gov Within the context of this scaffold, it could be replaced with other heterocycles like pyrazole or thiazole (B1198619) to modulate hydrogen bonding patterns and polarity.

Ketone Linker Bioisosteres : The ketone carbonyl group is a key linker and a hydrogen bond acceptor. It can be replaced with other groups like an oxime, an alcohol, or a sulfonamide to alter the geometry, polarity, and hydrogen bonding potential of the linker region.

Table 4: Potential Bioisosteric Replacements in the Scaffold

| Original Group | Bioisosteric Replacement | Rationale | Expected Outcome |

| Phenyl | Pyridyl | Introduce a nitrogen atom. | Increase polarity, improve solubility, potentially reduce CYP-mediated metabolism. cambridgemedchemconsulting.com |

| Phenyl | Thienyl | Replace a C=C bond with a sulfur atom. | Alter electronic and steric profile, potentially change metabolic profile. |

| Pyridazine | Pyrimidine | Change the relative position of nitrogen atoms. | Modify dipole moment and hydrogen bond acceptor vectors. |

| Ketone (-C=O) | Oxime (-C=NOH) | Introduce hydrogen bond donor capability. | Alter linker geometry and add new interaction points. |

Strategies for Introducing and Controlling Chirality in Analogs of the Chemical Compound

The introduction of chirality into drug candidates can have profound effects on their pharmacological properties, including potency, selectivity, and metabolic stability. nih.gov For this compound, which is achiral, the synthesis of chiral analogs could unlock new avenues for exploring its biological activity. Strategies for introducing and controlling chirality in analogs of this compound can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create a specific stereoisomer as the major product. Several approaches can be envisioned for analogs of this compound:

Catalytic Asymmetric Reduction of the Ketone: The ketone functional group is a prime target for introducing a chiral center. Asymmetric reduction of the ketone to a secondary alcohol can be achieved using chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands. chim.it This would generate a chiral hydroxyl group at the C1 position of the heptan chain. The choice of catalyst and reaction conditions would be crucial for achieving high enantioselectivity. chim.it

Asymmetric Alkylation or Arylation: Introducing a substituent at the α-position to the ketone can create a chiral center. This can be accomplished through enantioselective alkylation or arylation reactions, often mediated by chiral auxiliaries or catalysts. researchgate.net

Modification of the Heptan Chain: Introducing stereocenters along the seven-carbon linker can be achieved by starting with chiral building blocks or by employing stereoselective reactions during the synthesis of the chain itself.

Derivatization of the Pyridazine Ring: While more challenging, it is conceivable to synthesize pyridazine derivatives with chiral substituents. researchgate.net This could involve the use of chiral starting materials in the construction of the heterocyclic ring. organic-chemistry.org

The following table summarizes potential strategies for the asymmetric synthesis of chiral analogs:

| Strategy | Target Modification | Key Methodologies | Expected Outcome |

| Asymmetric Ketone Reduction | Conversion of the C=O to a chiral CH-OH | Chiral metal catalysts (e.g., Noyori-type catalysts), enzymatic reduction. | Enantiomerically enriched secondary alcohol. |

| α-Functionalization | Introduction of a substituent at the C2 position | Chiral auxiliary-mediated alkylation, phase-transfer catalysis. | Creation of a new stereocenter adjacent to the pyridazine ring. |

| Chiral Pool Synthesis | Incorporation of a pre-existing chiral center | Use of chiral starting materials for the heptan chain. | Diastereomerically and enantiomerically pure analogs. |

| Atropisomerism | Hindered rotation around a single bond | Introduction of bulky substituents on the phenyl or pyridazine rings. | Axially chiral analogs. nih.gov |

Chiral resolution, on the other hand, involves the separation of a racemic mixture of a chiral analog into its individual enantiomers. This is often accomplished through:

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.

The successful implementation of these strategies would enable a detailed investigation into the stereoselective interactions of this compound analogs with their biological targets, potentially leading to the development of more potent and selective therapeutic agents. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Methodologies for Establishing SAR in Pyridazine-Containing Compounds

The pyridazine (B1198779) core is a prevalent scaffold in medicinal chemistry, known to impart a range of biological activities. acs.orgnih.gov Establishing the SAR for pyridazine-containing compounds like 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one involves a systematic approach to understanding how modifications to the molecule's structure influence its biological effects.

A primary method for elucidating SAR is the systematic modification of different parts of the lead compound. For this compound, this would involve alterations to the three main structural components: the pyridazine ring, the heptanone linker, and the terminal phenyl group.

Modification of the Pyridazine Ring: The pyridazine ring's nitrogen atoms are key hydrogen bond acceptors and can engage in crucial dipole-dipole and π-π stacking interactions with biological targets. nih.gov Altering the substitution pattern on the pyridazine ring can significantly impact these interactions. For instance, introducing small alkyl or electron-withdrawing groups could modulate the electronic properties and steric profile of the heterocycle, thereby influencing binding affinity.

Variation of the Alkyl Chain: The seven-carbon chain in this compound provides a degree of conformational flexibility and contributes to the compound's lipophilicity. Systematically varying the length of this alkyl chain can provide insights into the optimal distance and geometry for interaction with a target's binding pocket. Shortening or lengthening the chain, or introducing sites of unsaturation or branching, can affect both the compound's binding affinity and its pharmacokinetic properties.

Substitution on the Phenyl Ring: The terminal phenyl group offers a large surface for hydrophobic and aromatic interactions. Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions (ortho, meta, para) on the phenyl ring can probe the steric and electronic requirements of the binding site. For example, studies on other heterocyclic compounds have shown that the position and nature of substituents on an aryl ring can dramatically influence biological activity.

The following hypothetical data table illustrates how SAR data for analogs of this compound might be presented, showing the impact of structural modifications on biological activity (e.g., IC50 values).

| Compound ID | R1 (Pyridazine) | Linker (n) | R2 (Phenyl) | Biological Activity (IC50, µM) |

| 1 | H | 7 | H | 10.5 |

| 1a | 6-Cl | 7 | H | 5.2 |

| 1b | H | 5 | H | 15.8 |

| 1c | H | 7 | 4-F | 8.1 |

| 1d | H | 7 | 4-OCH3 | 12.3 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For pyridazine-containing compounds, QSAR models can predict the activity of novel analogs and guide the design of more potent molecules.

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of structurally related pyridazine derivatives with their corresponding biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.

For a series of pyridazinone derivatives, a hypothetical QSAR equation might look like this:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Acceptors + C

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient (a measure of lipophilicity), MW is the molecular weight, and H-bond_Acceptors is the number of hydrogen bond acceptors. This equation would suggest that higher lipophilicity and more hydrogen bond acceptors contribute positively to the biological activity, while increased molecular weight has a negative impact.

Rational Design Principles for Modulating Molecular Interactions Based on the Chemical Compound's Structure

Rational drug design aims to create new molecules with a desired biological activity based on a detailed understanding of the target's structure and the ligand's binding mode. For this compound, several design principles can be applied to modulate its molecular interactions.

Scaffold Hopping: This strategy involves replacing the central pyridazine core with other heterocyclic systems that maintain the key pharmacophoric features required for binding but may offer improved properties such as better selectivity or enhanced pharmacokinetic profiles.

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing its toxicity. For example, the phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogs of this compound might bind. This information can then be used to design modifications that enhance these interactions, for instance, by adding a functional group that can form an additional hydrogen bond with a specific amino acid residue in the binding site.

Computational Approaches to SAR/SPR Analysis for the Chemical Compound and its Analogs

Computational chemistry plays a pivotal role in modern SAR and SPR analysis. For this compound and its analogs, various computational methods can provide valuable insights:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to screen a virtual library of analogs and prioritize those with the most favorable binding poses and scores.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of the stability of binding interactions over time and the conformational changes that may occur upon binding.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of analogs, providing a quantitative prediction of their potency.

Ligand Efficiency and Lipophilic Efficiency Analysis for Modified Scaffolds in Relation to Binding Affinities (in vitro context)

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of a compound. core.ac.ukuniroma1.it

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). It is calculated as the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (LogP or LogD). It is calculated as pIC50 - LogP. A higher LLE value is preferred, as it suggests that the compound's potency is not solely due to high lipophilicity, which can often be associated with poor pharmacokinetic properties and off-target effects. researchgate.netresearchgate.net

The following table provides a hypothetical analysis of LE and LLE for analogs of this compound.

| Compound ID | pIC50 | Heavy Atoms | LogP | LE (kcal/mol per heavy atom) | LLE |

| 1 | 4.98 | 20 | 3.5 | 0.34 | 1.48 |

| 1a | 5.28 | 21 | 3.8 | 0.34 | 1.48 |

| 1b | 4.80 | 18 | 2.9 | 0.36 | 1.90 |

| 1c | 5.09 | 21 | 3.6 | 0.33 | 1.49 |

| 1d | 4.91 | 22 | 3.4 | 0.30 | 1.51 |

Analysis of these metrics can guide the optimization process. For example, if a modification leads to a significant increase in potency but a disproportionate increase in lipophilicity (resulting in a lower LLE), it may not be a favorable optimization path.

Conformational Preferences and Their Influence on Molecular Recognition

Understanding the low-energy, bioactive conformation is key to rational drug design. Computational methods, such as conformational analysis and molecular dynamics simulations, can be used to explore the accessible conformational space of this compound and its analogs. By identifying the likely binding conformation, medicinal chemists can design more rigid analogs that are "pre-organized" for binding, which can lead to an increase in affinity and selectivity. The interaction of the pyridazine ring through hydrogen bonding and π-π stacking is a crucial element in molecular recognition. nih.govnih.gov

Advanced Computational Chemistry and Molecular Modeling for the Chemical Compound

Quantum Chemical Calculations for Electronic Properties, Reactivity Prediction, and Spectroscopic Interpretation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one. These calculations can predict the distribution of electron density, which is crucial for understanding the molecule's reactivity. The pyridazine (B1198779) ring, with its two adjacent nitrogen atoms, acts as an electron-withdrawing group, influencing the electronic environment of the adjacent carbonyl group. This, in turn, affects the reactivity of the ketone.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For molecules containing similar pyridazine-ketone fragments, the LUMO is often localized on the pyridazine ring, indicating its susceptibility to nucleophilic attack.

Furthermore, these quantum methods can simulate spectroscopic data. For instance, calculated Infrared (IR) spectra can help to assign vibrational modes observed in experimental spectra. The characteristic C=O stretching frequency of the ketone and the vibrational modes of the pyridazine ring are particularly important for structural confirmation. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted to aid in the interpretation of experimental NMR data.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Significance |

| Infrared (IR) Spectroscopy | C=O stretch: ~1680-1700 cm⁻¹ | Confirms the presence of the ketone functional group. |

| C-N stretch (pyridazine): ~1300-1400 cm⁻¹ | Characteristic of the pyridazine ring system. | |

| ¹H NMR Spectroscopy | δ ~8.8-9.2 ppm | Protons on the pyridazine ring, deshielded by the nitrogen atoms. |

| δ ~2.8-3.2 ppm | Protons on the carbon adjacent to the carbonyl group. | |

| ¹³C NMR Spectroscopy | δ ~190-200 ppm | Carbonyl carbon of the ketone. |

| δ ~140-160 ppm | Carbons of the pyridazine ring. |

Note: The values in this table are approximate and would be refined by specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling, Solvent Interactions, and Ligand-Target Dynamics (in silico)

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. The long heptanone chain provides significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers. This is crucial as the three-dimensional shape of the molecule dictates how it can interact with biological targets.

When studying the interaction of this compound with a potential biological target (ligand-target dynamics), MD simulations can reveal the stability of the binding pose and the key interactions that maintain the complex. These simulations can highlight conformational changes in both the ligand and the target upon binding.

Molecular Docking and Scoring Methodologies for Predicting Protein-Ligand Interactions (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This is a critical step in structure-based drug design.

Given the structural features of this compound, potential protein targets could include kinases, as many kinase inhibitors incorporate a pyridazine scaffold. The phenyl-heptanone portion might interact with hydrophobic pockets within the kinase binding site. Reverse docking, where the compound is docked against a library of known protein structures, could also be used to identify potential off-target interactions.

Once a potential target is identified, molecular docking can predict the binding mode. For a hypothetical kinase target, the pyridazine ring could form hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. The phenyl group at the end of the alkyl chain could occupy a hydrophobic pocket, contributing to the binding affinity. The heptyl chain would provide the necessary flexibility to adopt an optimal conformation within the binding site.

Table 2: Potential Interaction Hotspots for this compound in a Hypothetical Kinase Binding Site

| Molecular Fragment | Potential Interaction Type | Interacting Protein Residues (Example) |

| Pyridazine Ring | Hydrogen Bonding | Hinge region amino acids (e.g., Cysteine, Aspartic Acid) |

| Ketone Group | Hydrogen Bonding | Backbone or side-chain hydrogen bond donors/acceptors |

| Heptyl Chain | Hydrophobic Interactions | Aliphatic and aromatic residues (e.g., Leucine, Valine, Phenylalanine) |

| Phenyl Group | Hydrophobic/Pi-stacking Interactions | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Pharmacophore Modeling and Virtual Screening Strategies Based on the Chemical Compound's Structure (in silico)

A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of this compound, a pharmacophore model could be generated. This model would likely include a hydrogen bond acceptor feature (from the pyridazine nitrogens and the ketone oxygen), and one or more hydrophobic features (from the phenyl ring and the alkyl chain).

This pharmacophore model can then be used as a 3D query to screen large chemical databases for other molecules that possess the same essential features, but with a different chemical scaffold. This process, known as virtual screening, can rapidly identify a diverse set of potential hit compounds for further investigation.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches for Derivatization

Fragment-based drug design (FBDD) offers a strategy for optimizing the lead compound. The core structure of this compound can be deconstructed into key fragments: the phenyl group, the alkyl chain, the ketone, and the pyridazine ring. Each of these fragments can be individually optimized or replaced to improve properties such as binding affinity, selectivity, or pharmacokinetic profiles.

Scaffold hopping is a computational technique that aims to replace the central molecular core (the scaffold) with a different one while maintaining the same spatial arrangement of the key interacting groups. For example, the pyridazine ring could be replaced by other five- or six-membered heterocycles to explore new chemical space and potentially discover novel intellectual property. The goal is to retain the desired biological activity while improving other properties or avoiding known liabilities associated with the original scaffold.

Exploration of Molecular Targets and Mechanistic Modulations in Vitro/in Silico

Identification of Protein-Ligand Interactions Through Biophysical Methods (in vitro)

Biophysical techniques are crucial for confirming direct binding between a small molecule and a protein, and for quantifying the thermodynamics and kinetics of this interaction.

Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. By flowing a solution containing 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one over the chip, one could determine the association (k_on) and dissociation (k_off) rate constants of the binding event. From these values, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated.

Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat changes that occur upon binding. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K_A), enthalpy (ΔH), and stoichiometry (n) of the interaction. This provides a complete thermodynamic profile of the binding event.

Table 1: Hypothetical Data from SPR and ITC for Compound Binding

| Technique | Parameter | Description | Hypothetical Value |

|---|---|---|---|

| SPR | k_on (M⁻¹s⁻¹) | Association rate constant | 1.5 x 10⁵ |

| k_off (s⁻¹) | Dissociation rate constant | 3.0 x 10⁻³ | |

| K_D (nM) | Equilibrium dissociation constant | 20 | |

| ITC | K_A (M⁻¹) | Association constant | 5.0 x 10⁷ |

| ΔH (kcal/mol) | Enthalpy change | -8.5 | |

| -TΔS (kcal/mol) | Entropic contribution | -2.3 | |

| ΔG (kcal/mol) | Gibbs free energy change | -10.8 |

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into ligand-protein interactions at an atomic level. In an NMR titration experiment, the chemical shifts of the protein's or ligand's signals are monitored as the other component is added. Significant changes in chemical shifts can identify the binding interface and provide information on the binding affinity.

Saturation Transfer Difference (STD-NMR) is particularly useful for detecting weak to moderate binding. In this experiment, the protein is selectively saturated with radiofrequency pulses. If a ligand binds to the protein, this saturation is transferred to the ligand, leading to a decrease in its NMR signal intensity. The specific protons of the ligand that are in close proximity to the protein in the bound state will show the strongest saturation transfer, thus mapping the binding epitope.

Enzyme Inhibition Assays and Mechanistic Characterization (in vitro, focusing on kinetic and mechanistic parameters)

Should this compound be investigated as an enzyme inhibitor, a series of assays would be necessary to characterize its inhibitory mechanism.

A primary distinction is whether the inhibition is reversible or irreversible. This can be determined by dialysis or dilution experiments. If enzyme activity is restored after removing the inhibitor, the inhibition is reversible. If not, it suggests irreversible inhibition, which often involves the formation of a covalent bond between the inhibitor and the enzyme.

For reversible inhibitors, the mechanism of inhibition is determined by kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max).

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This decreases the V_max but does not change the K_m.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the V_max and the K_m.

Table 2: Hypothetical Kinetic Parameters of Enzyme Inhibition

| Inhibition Type | Apparent K_m | Apparent V_max |

|---|---|---|

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

Receptor Binding Studies and Ligand-Receptor Kinetics (in vitro, focusing on affinity and kinetics)

If the target of this compound is a receptor, radioligand binding assays are a common method to characterize the interaction. In these experiments, a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound to displace the radioligand from the receptor is measured.

These competition assays can determine the inhibitor constant (K_i) of the compound, which is a measure of its binding affinity. By performing these assays at different time points, the kinetics of ligand binding (association and dissociation rates) can also be investigated.

Cellular Pathway Modulation Studies Using the Chemical Compound (in vitro, mechanistic)

Currently, there is a lack of specific published studies detailing the modulation of cellular pathways by this compound. The exploration of its effects on cellular signaling and gene expression represents a significant gap in the understanding of this compound's biological potential.

Analysis of Cellular Signaling Cascades

No specific research is available on the impact of this compound on cellular signaling cascades. The pyridazine (B1198779) core is a feature of various biologically active molecules, and compounds with this moiety have been noted for a range of activities, including potential vasorelaxant effects through modulation of intracellular signaling pathways. However, without direct experimental evidence, any potential effects of this compound on specific signaling pathways such as MAP kinase, PI3K/Akt, or others remain speculative.

Gene Expression and Protein Level Modulations

There are no available data from gene expression arrays, quantitative PCR, Western blotting, or other proteomic analyses to indicate how this compound may alter gene expression or protein levels within cells. Such studies would be crucial to understanding its mechanism of action and identifying potential therapeutic applications.

Investigation of Membrane Permeability and Distribution Mechanisms (in vitro/in silico)

Specific in vitro or in silico studies on the membrane permeability and distribution of this compound have not been identified in the public domain. Computational tools can predict physicochemical properties that influence a compound's ability to cross biological membranes.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance for Permeability |

| Molecular Weight | 268.35 g/mol | Within the range generally associated with good membrane permeability (Lipinski's Rule of Five). |

| XLogP3-AA | 3.7 | Indicates moderate lipophilicity, suggesting it may favor partitioning into lipid membranes. |

| Hydrogen Bond Donors | 0 | A low number of hydrogen bond donors is favorable for passive diffusion across membranes. |

| Hydrogen Bond Acceptors | 3 | A moderate number of hydrogen bond acceptors, which can influence solubility and interactions with membrane transporters. |

| Data sourced from PubChem CID 24951319. |

These predicted values suggest that this compound may possess characteristics conducive to crossing cellular membranes. However, experimental validation using in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability model, is necessary to confirm these predictions and understand its potential for bioavailability and cellular uptake.

Potential Applications As Chemical Probes and Tools in Research

Utility of the Chemical Compound as a Chemical Probe in Biological Systems for Target Validation

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. For a compound to be an effective chemical probe, it should exhibit high potency and selectivity for its target. Research has identified long-chain α-ketopyridazines as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. researchgate.netunibo.it This inhibitory activity positions 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one as a potential chemical probe for FAAH.

By using this compound, researchers can investigate the physiological and pathological roles of FAAH in cellular and animal models. For instance, inhibiting FAAH with this compound could help elucidate the enzyme's role in pain, inflammation, and neurological disorders. The structure-activity relationship (SAR) studies of related pyridazine-based inhibitors further underscore the potential for fine-tuning the molecule's properties to enhance its utility as a specific probe for target validation. mdpi.comnih.govnih.gov

Table 1: Potential of this compound as a Chemical Probe

| Feature | Implication for Target Validation |

| Potent FAAH Inhibition | Allows for effective modulation of FAAH activity at low concentrations, enabling the study of its biological function. |

| Structural Specificity | The unique keto-pyridazine structure can be modified to develop highly selective probes, minimizing off-target effects. |

| Cellular Permeability | The lipophilic phenylheptane chain likely facilitates cell membrane passage, enabling studies in living cells. |

Application as a Ligand for Affinity Chromatography and Target Protein Isolation

Affinity chromatography is a powerful technique for purifying a specific target molecule from a complex mixture. nih.govyoutube.comslideshare.net This method relies on the specific, reversible binding of the target to a ligand that is immobilized on a solid support. Given its role as an FAAH inhibitor, this compound can be adapted for use as a ligand in affinity chromatography to isolate FAAH.

To achieve this, the compound would need to be chemically modified to allow for its covalent attachment to a chromatography resin, such as agarose (B213101) beads. This is often done by introducing a reactive functional group, like an amine or a carboxylic acid, at a position on the molecule that does not interfere with its binding to the target enzyme. The phenyl ring or the heptane (B126788) chain would be suitable locations for such modifications. The immobilized ligand would then specifically capture FAAH from a cell lysate, allowing for its purification and subsequent study. This approach would be invaluable for obtaining highly pure FAAH for structural biology, enzymology, and drug discovery efforts. The use of ketone-based ligands has been successfully demonstrated for the affinity purification of other enzymes. nih.gov

Development of Fluorescent or Radiotracer Analogs for Mechanistic Imaging and Distribution Studies

Understanding the localization and dynamics of a molecule and its target within a biological system is crucial. This can be achieved by developing fluorescent or radiolabeled analogs of the compound of interest.